molecular formula C22H22N6O B13943428 N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)-1H-pyrrole-2-carboxamide

N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)-1H-pyrrole-2-carboxamide

Cat. No.: B13943428
M. Wt: 386.4 g/mol
InChI Key: RMATWMIQOHLKQM-UHFFFAOYSA-N
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Description

N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)-1H-pyrrole-2-carboxamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an inhibitor of protein kinase B (PKB or Akt), which plays a crucial role in intracellular signaling pathways regulating cell growth and survival . The compound’s unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, makes it a promising candidate for various therapeutic applications, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)-1H-pyrrole-2-carboxamide involves multiple steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines in the presence of a catalytic amount of hydrochloric acid . The resulting intermediate is then coupled with a piperidine derivative under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)-1H-pyrrole-2-carboxamide stands out due to its specific inhibition of PKB with high selectivity and potency. Its unique structure allows for effective binding to the ATP-binding site of PKB, making it a valuable compound for targeted cancer therapy .

Properties

Molecular Formula

C22H22N6O

Molecular Weight

386.4 g/mol

IUPAC Name

N-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]phenyl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C22H22N6O/c29-22(19-7-2-9-23-19)27-17-6-1-4-15(12-17)16-5-3-11-28(13-16)21-18-8-10-24-20(18)25-14-26-21/h1-2,4,6-10,12,14,16,23H,3,5,11,13H2,(H,27,29)(H,24,25,26)

InChI Key

RMATWMIQOHLKQM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2C=CN3)C4=CC(=CC=C4)NC(=O)C5=CC=CN5

Origin of Product

United States

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